molecular formula C12H15BrO3 B7941675 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene

1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene

Cat. No.: B7941675
M. Wt: 287.15 g/mol
InChI Key: YNWSXHDAZCCJTN-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 1,3-dioxane ring via an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromoanisole with 2-(1,3-dioxan-2-yl)ethanol under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene is unique due to the presence of both a bromine atom and a 1,3-dioxane ring, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c13-10-2-4-11(5-3-10)14-9-6-12-15-7-1-8-16-12/h2-5,12H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWSXHDAZCCJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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